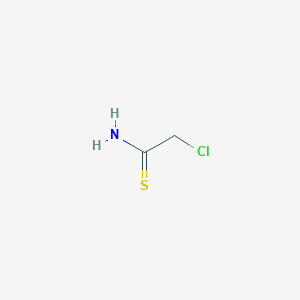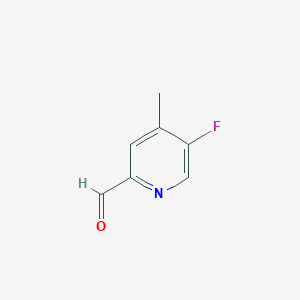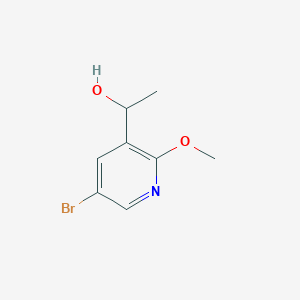
1-(5-Bromo-2-methoxypyridin-3-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Bromo-2-methoxypyridin-3-yl)ethanol is an organic compound with the molecular formula C8H10BrNO2 It is a derivative of pyridine, a basic heterocyclic organic compound This compound is characterized by the presence of a bromine atom at the 5th position, a methoxy group at the 2nd position, and an ethanol group at the 3rd position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromo-2-methoxypyridin-3-yl)ethanol typically involves the bromination of 2-methoxypyridine followed by the introduction of the ethanol group. One common method involves the reaction of 2-methoxypyridine with bromine in the presence of a suitable catalyst to yield 5-bromo-2-methoxypyridine. This intermediate is then subjected to a Grignard reaction with ethyl magnesium bromide to introduce the ethanol group, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Bromo-2-methoxypyridin-3-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to yield the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other functional groups such as amino, hydroxyl, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium hydroxide (NaOH).
Major Products Formed:
Oxidation: 1-(5-Bromo-2-methoxypyridin-3-yl)acetaldehyde or 1-(5-Bromo-2-methoxypyridin-3-yl)acetic acid.
Reduction: 1-(2-Methoxypyridin-3-yl)ethanol.
Substitution: 1-(5-Amino-2-methoxypyridin-3-yl)ethanol or 1-(5-Hydroxy-2-methoxypyridin-3-yl)ethanol.
Scientific Research Applications
1-(5-Bromo-2-methoxypyridin-3-yl)ethanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound can be used in the study of biological pathways and mechanisms. It may serve as a ligand in binding studies or as a probe in biochemical assays.
Medicine: Potential applications in drug discovery and development. It can be used as a starting material for the synthesis of pharmaceutical compounds.
Industry: Used in the development of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-2-methoxypyridin-3-yl)ethanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors. The presence of the bromine atom and methoxy group can influence its binding affinity and specificity. The ethanol group may also play a role in its solubility and transport within biological systems.
Comparison with Similar Compounds
1-(5-Bromo-2-methoxypyridin-3-yl)ethanol can be compared with other similar compounds such as:
1-(5-Bromo-3-methoxypyridin-2-yl)ethanol: Similar structure but with different positioning of the methoxy and ethanol groups.
1-(5-Bromo-2-methoxypyridin-3-yl)methanol: Similar structure but with a methanol group instead of an ethanol group.
5-Bromo-2-methoxypyridine: Lacks the ethanol group, making it less versatile in certain reactions.
The uniqueness of this compound lies in its specific substitution pattern, which provides distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C8H10BrNO2 |
|---|---|
Molecular Weight |
232.07 g/mol |
IUPAC Name |
1-(5-bromo-2-methoxypyridin-3-yl)ethanol |
InChI |
InChI=1S/C8H10BrNO2/c1-5(11)7-3-6(9)4-10-8(7)12-2/h3-5,11H,1-2H3 |
InChI Key |
FRYFJBLLCMBGBY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(N=CC(=C1)Br)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


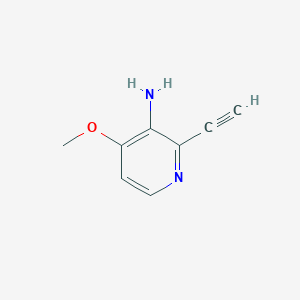
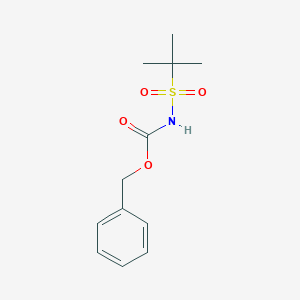
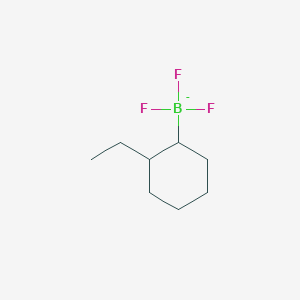
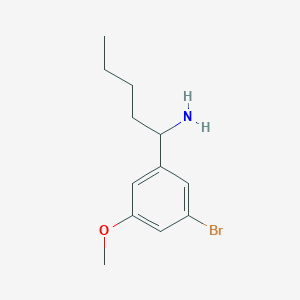
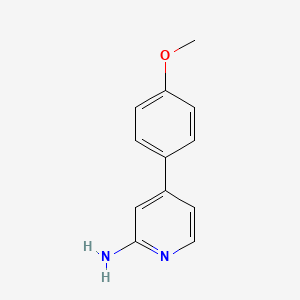
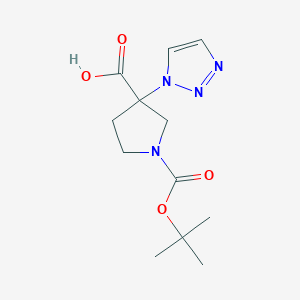
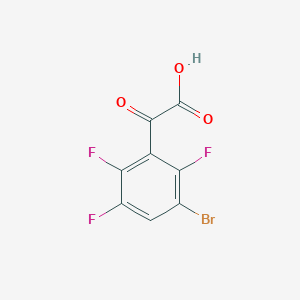
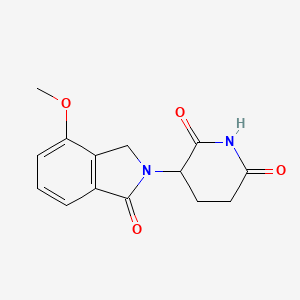

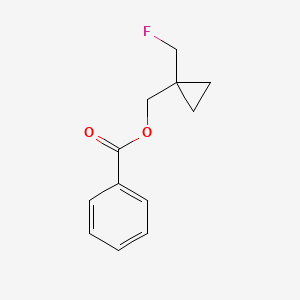

![7-Methoxy-3,4,4a,5-tetrahydro-2H-chromeno[3,4-b]pyridine](/img/structure/B12969597.png)
